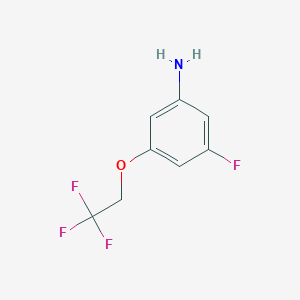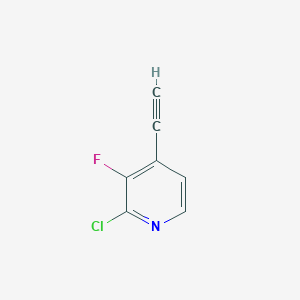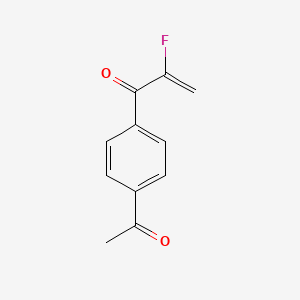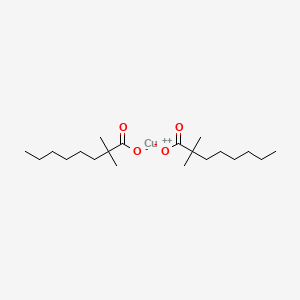
Cupric 2,2-dimethyloctanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a copper salt of 2,2-dimethyloctanoic acid and is used in various industrial and scientific applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Cupric 2,2-dimethyloctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with 2,2-dimethyloctanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using copper(II) salts and 2,2-dimethyloctanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or solvent extraction to remove impurities .
化学反应分析
Types of Reactions
Cupric 2,2-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper ion can also be reduced to lower oxidation states, such as copper(I) or elemental copper.
Substitution: The 2,2-dimethyloctanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) compounds, while reduction reactions may yield copper(I) or elemental copper .
科学研究应用
Cupric 2,2-dimethyloctanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its role in copper-based drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of cupric 2,2-dimethyloctanoate involves the interaction of the copper ion with various molecular targets. Copper ions can participate in redox reactions, influencing cellular processes and enzyme activities. The compound’s effects are mediated through pathways involving copper-dependent enzymes and proteins .
相似化合物的比较
Similar Compounds
Copper Caprylate: Another copper salt with similar properties but different ligand structure.
Copper(II) Butyrate: Similar copper salt with a shorter carbon chain in the ligand.
Copper Propionate: Copper salt with a propionic acid ligand.
Uniqueness
Cupric 2,2-dimethyloctanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other copper salts may not be as effective .
属性
CAS 编号 |
91364-56-6 |
|---|---|
分子式 |
C20H38CuO4 |
分子量 |
406.1 g/mol |
IUPAC 名称 |
copper;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
OBVXRVXLEWTKNS-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


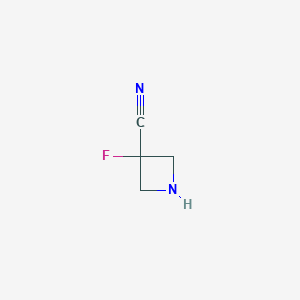
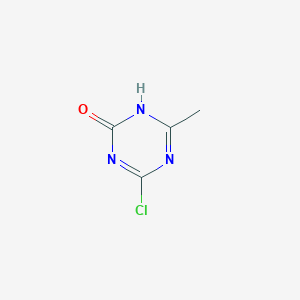

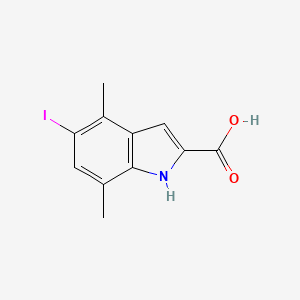

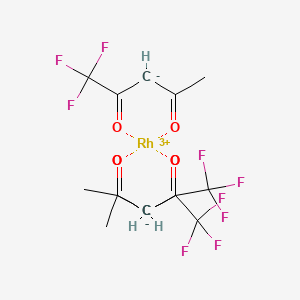
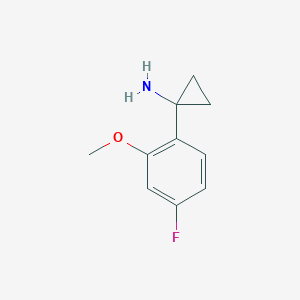
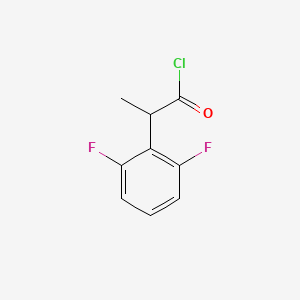
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)
